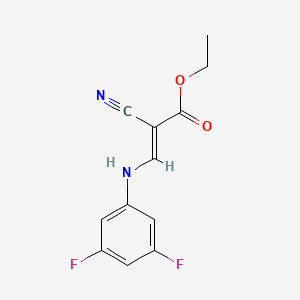

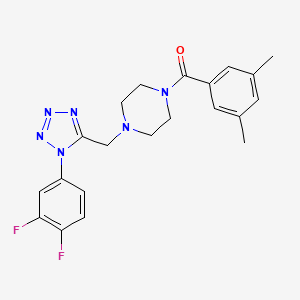

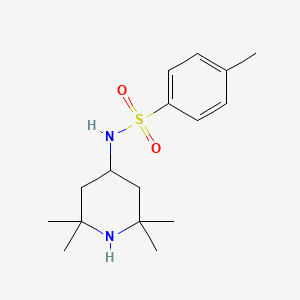

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, also known as EDFA, is an organic compound that has been widely studied for its various applications in scientific research. It is a colorless, water-soluble compound that is used in a variety of laboratory experiments due to its unique properties. EDFA has been studied for its potential use in biochemical and physiological applications, as well as its potential to be used in a variety of synthetic reactions.

Scientific Research Applications

Experimental and Theoretical Studies

A study focused on a related compound, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate (ECPHPA), has been characterized through experimental measurements and theoretical calculations. The research revealed its structural, optoelectronic, and thermodynamic properties, indicating its potential as a candidate for non-linear optical materials due to significant hyperpolarizability (Rawat & Singh, 2015) Experimental and DFT study on a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate.

Synthesis and Supramolecular Assembly

Research on a closely related molecule, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, has demonstrated its ability to form a three-dimensional supramolecular network. This network is stabilized by a combination of hydrogen bonds and π-π stacking interactions, illustrating the compound's potential in developing materials with designed supramolecular structures (Matos et al., 2016) Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies.

Polymerization and Material Properties

Another study explored the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a process that could be relevant for the polymerization of similar cyanoacrylate compounds. This research provides insights into the kinetic mechanisms and the effects of initiator concentration on polymerization, potentially applicable to the polymerization of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (Li et al., 1991) Diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate.

Covalent Binding and Biological Monitoring

A significant study on ethyl 2-cyanoacrylate, along with other acrylates, has mapped their covalent binding sites on human hemoglobin, utilizing LC/MS/MS techniques. This research aids in understanding the biological interactions and potential monitoring of exposure to acrylates, including (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (Jeppsson et al., 2010) Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques.

properties

IUPAC Name |

ethyl (E)-2-cyano-3-(3,5-difluoroanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-9(13)3-10(14)5-11/h3-5,7,16H,2H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMQPVALOWKRKZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC(=CC(=C1)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B2690380.png)

![dimethyl 2,2'-(1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2690387.png)

![3-[4-(Sec-butyl)anilino]-1-(2-thienyl)-1-propanone](/img/structure/B2690392.png)

![3'-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690395.png)